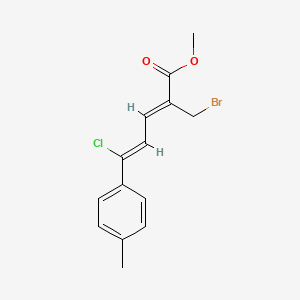
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound features a bromomethyl group, a chloro group, and a 4-methylphenyl group attached to a penta-2,4-dienoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the penta-2,4-dienoate backbone: This can be achieved through a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system.
Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.
Chlorination and phenylation: The chloro and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating agents and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Addition reactions: The conjugated diene system can participate in addition reactions, such as Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate would depend on its specific interactions with molecular targets. For example:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: It could influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate: Similar structure but lacks the 4-methyl group on the phenyl ring.
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is unique due to the presence of the bromomethyl, chloro, and 4-methylphenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
1242316-99-9 |
|---|---|
Formule moléculaire |
C14H14BrClO2 |
Poids moléculaire |
329.61 g/mol |
Nom IUPAC |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14BrClO2/c1-10-3-5-11(6-4-10)13(16)8-7-12(9-15)14(17)18-2/h3-8H,9H2,1-2H3/b12-7+,13-8- |
Clé InChI |
FASDOOAKUWKZDA-GUFPOKFQSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/C=C(\CBr)/C(=O)OC)/Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC=C(CBr)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


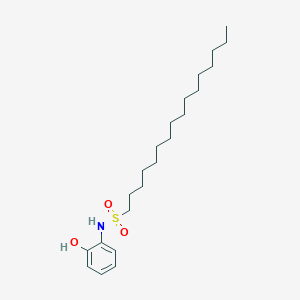
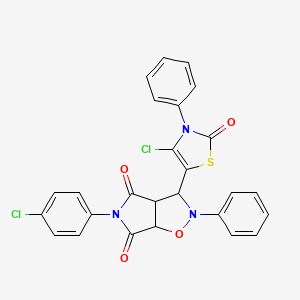
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
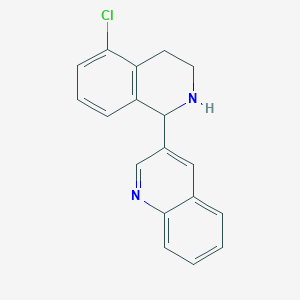
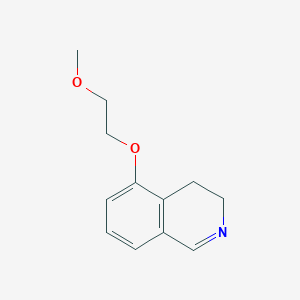
![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)

![8,9-Dichloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B15174819.png)
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
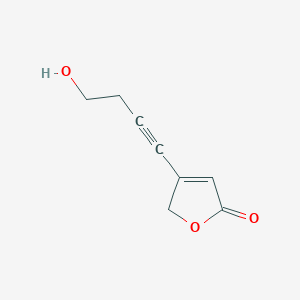

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
![2-(3,4-Dichlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15174847.png)
